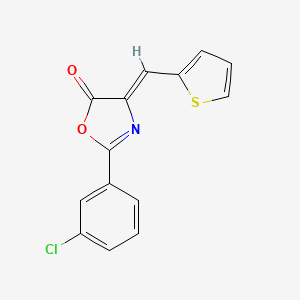![molecular formula C20H24N2O4 B11692087 3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide](/img/structure/B11692087.png)
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by its unique structure, which includes phenoxy and hydrazide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-propylphenoxyacetic acid: This can be achieved by reacting 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-propylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-phenoxypropanehydrazide: This involves the reaction of 3-phenoxypropanoic acid with hydrazine hydrate.
Final coupling reaction: The 3-phenoxypropanehydrazide is then reacted with 4-propylphenoxyacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide involves its interaction with specific molecular targets. It has been shown to act as a ligand for peroxisome proliferator-activated receptor β/δ (PPARβ/δ), influencing various cellular pathways . This interaction can lead to the modulation of gene expression, affecting processes such as cell proliferation, differentiation, and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid: Shares a similar phenoxy structure but differs in functional groups.
Phenoxyacetic acid derivatives: These compounds have similar phenoxy groups but vary in their side chains and functional groups.
Uniqueness
3-phenoxy-N’-[2-(4-propylphenoxy)acetyl]propanehydrazide is unique due to its specific combination of phenoxy and hydrazide groups, which confer distinct chemical and biological properties. Its ability to act as a PPARβ/δ ligand sets it apart from other phenoxy derivatives, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24N2O4 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-phenoxy-N'-[2-(4-propylphenoxy)acetyl]propanehydrazide |
InChI |
InChI=1S/C20H24N2O4/c1-2-6-16-9-11-18(12-10-16)26-15-20(24)22-21-19(23)13-14-25-17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-15H2,1H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
CJCICYCLAIZUDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![N'-[(E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692017.png)

![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)
![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)

![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)
![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![2-iodo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11692068.png)


![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)

